Mivorilaner
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mivorilaner is an isoxazoline antineoplastic and antiparasitic compound with some veterinary applications . It is a synthetic compound with the chemical formula C₂₂H₁₇Cl₂F₆N₃O₃S and a molecular weight of 588.35 g/mol . This compound has shown potential in research for its activity against fleas and ticks .
Vorbereitungsmethoden
The preparation of Mivorilaner involves several synthetic routes and reaction conditions. The compound is then further modified to include the difluoroethylamino and oxoethyl groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Mivorilaner undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Mivorilaner has several scientific research applications, including:
Chemistry: Used as a model compound for studying isoxazoline chemistry and its derivatives.
Biology: Investigated for its antiparasitic properties, particularly against fleas and ticks.
Medicine: Explored for its antineoplastic properties, showing potential in cancer research.
Industry: Used in the development of veterinary medicines and crop protection agents.
Wirkmechanismus
Mivorilaner exerts its effects through its interaction with specific molecular targets. It acts on the nervous system of parasites, disrupting their normal function and leading to their death . The compound targets specific ion channels and receptors, interfering with the transmission of nerve impulses . This mechanism makes it effective against a range of parasites and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Mivorilaner is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
Fluralaner: Another isoxazoline compound with antiparasitic properties.
Afoxolaner: Used in veterinary medicine for its antiparasitic effects.
Eigenschaften
CAS-Nummer |
1414642-93-5 |
---|---|
Molekularformel |
C22H17Cl2F6N3O3S |
Molekulargewicht |
588.3 g/mol |
IUPAC-Name |
1-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3S/c23-12-4-9(5-13(24)17(12)27)21(22(28,29)30)6-14(33-36-21)18-10-2-1-3-11(10)19(37-18)20(35)32-8-16(34)31-7-15(25)26/h4-5,15H,1-3,6-8H2,(H,31,34)(H,32,35)/t21-/m0/s1 |
InChI-Schlüssel |
OFGKIOOXISVXEC-NRFANRHFSA-N |
Isomerische SMILES |
C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NO[C@@](C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F |
Kanonische SMILES |
C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.